4-Butoxybenzoic acid
Overview
Description
4-Butoxybenzoic acid, also known as 4-butylbenzoic acid, is a chemical compound that is used in a variety of scientific applications. It is a white, crystalline solid that has a faint odor and is insoluble in water. This compound is most commonly used in the synthesis of organic compounds, as a reagent in organic reactions, and in the production of pharmaceuticals. It is also used in the manufacture of dyes and pigments, as a stabilizer for rubber and other polymers, and as a corrosion inhibitor for metals.
Scientific Research Applications
Thermochemical Properties : 4-Butoxybenzoic acid has been studied for its thermochemical properties. Its standard molar enthalpy of formation in both crystalline and gaseous phases has been measured, which is important in understanding the energetics of substituted benzoic acids (Silva, Ferreira, & Maciel, 2010).
Hydrolysis in Skin : Research has shown that compounds like this compound, when used as esters in parabens, undergo hydrolysis by carboxylesterases in human and minipig skin. This is significant in understanding the dermal absorption and metabolism of parabens, commonly used in cosmetics and pharmaceuticals (Jewell et al., 2007).
Molecular Structure Analysis : The crystal and molecular structure of 4′-Cyanophenyl-4-n-Butoxybenzoate, which exhibits a monotropic nematic phase, has been determined using single-crystal X-ray diffraction. Understanding these structures aids in the development of advanced liquid crystal technologies (Ibrahim, Paulus, Mokhles, & Haase, 1995).
Biotechnological Applications : this compound derivatives, like 4-Hydroxybenzoic acid, are being explored as intermediates for various value-added bioproducts with applications in food, cosmetics, pharmacy, and more. Synthetic biology and metabolic engineering approaches are employed to produce these compounds (Wang et al., 2018).
Electrochemical Applications : A study demonstrates the use of 4-Aminobenzoic acid derivatives in the development of an electrochemical immunosensor for aflatoxin B1 detection. This showcases the potential of these compounds in sensitive detection technologies (Shi et al., 2020).
Polymer Synthesis and Applications : Research on the reaction of 4-hydroxybenzoic acid with epoxy groups on polymers, such as in the modification of poly(butylacrylate-co-glycidylacrylate), has been conducted. This is vital for the development of novel polymeric materials with specific characteristics (Crepeau & Maréchal, 1983).
Liquid Crystal Research : The role of hydrogen bonding in the phase behavior of supramolecular liquid crystal dimers, including compounds like this compound, has been investigated. This research is important in the field of materials science, especially for the design and development of advanced liquid crystal displays (Martinez-Felipe & Imrie, 2015).
Safety and Hazards
properties
IUPAC Name |
4-butoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUFPZPAKULAGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164388 | |
Record name | 4-Butoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1498-96-0 | |
Record name | 4-Butoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1498-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Butoxybenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60247 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Butoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-butoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.640 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BUTOXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS36TKQ5W4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the lipophilicity of 4-alkoxybenzoic acids relate to their antimycobacterial activity?
A1: Research suggests a positive correlation between lipophilicity and antimycobacterial activity in 4-alkoxybenzoic acids []. This means that as the lipophilicity of the compound increases, so does its ability to inhibit the growth of mycobacteria. The study demonstrated this by examining a series of 4-alkoxybenzoic acids, including 4-Butoxybenzoic acid, and observing that the antimycobacterial activity increased with their respective HPLC capacity factors, which are indicative of lipophilicity.
Q2: What is the significance of the thermodynamic properties of this compound?
A2: Understanding the thermodynamic properties, like enthalpy and Gibbs energy of sublimation, offers insights into the physical behavior of this compound []. These properties are crucial for various applications, including predicting its volatility, solubility, and stability under different conditions. The Knudsen mass-loss effusion technique and differential scanning calorimetry were employed to determine these properties, providing valuable data for researchers exploring its potential uses.
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